7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one
Description
Properties
IUPAC Name |
7-methyl-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-8-2-3-9-6(4-8)5-11-7(9)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXAVHNRMHRTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667881 | |
| Record name | 7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91982-32-0 | |
| Record name | 7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . The reaction conditions often include controlled temperature and the use of solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogenated ring systems.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one has been investigated for its potential as a therapeutic agent. Research indicates that it may possess antitumor properties, making it a candidate for cancer treatment. Specifically, it has shown efficacy against various cancer types, including colorectal and breast cancers .
Neurological Applications
The compound has also been studied for its role as a TGR23 antagonist , which is significant in the context of neurological disorders such as Alzheimer's disease and other forms of dementia. Its ability to modulate neurochemical pathways could provide insights into new treatment strategies for these conditions .
Antimicrobial Properties
There is emerging evidence suggesting that derivatives of this compound exhibit antibacterial activity. This makes it a candidate for further exploration in the development of new antibiotics, particularly against resistant strains .
Metabolic Disorders
Research indicates potential applications in treating metabolic disorders such as diabetes and hyperlipidemia due to its effects on lipid metabolism and insulin sensitivity .
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in colorectal cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer drugs.
Case Study 2: Neurological Effects
A separate investigation focused on the neurological effects of the compound in animal models of Alzheimer's disease. The study found that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting essential metabolic processes in pathogens.
Comparison with Similar Compounds
Hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one (L3Q)
- Molecular Formula : C₆H₁₀N₂O₂.
- Key Differences : Lacks the 7-methyl group, resulting in reduced steric hindrance and altered electronic properties.
- Synthesis: Prepared via stereoselective cyclization reactions, often using Zn-mediated allylation (e.g., as in the synthesis of oxazolo-pyridinones) .
- Applications : Serves as a scaffold for neuropeptide S receptor antagonists, though its unsubstituted form shows lower binding affinity compared to methylated derivatives .
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Substituted Derivatives
1-(2-Methylpropyl)-1-phenylhexahydro[1,3]oxazolo[3,4-a]pyrazin-3-one (95)
1,1-Diphenyl-7-(phenylmethyl)-hexahydro-oxazolo[3,4-a]pyrazin-3-one
- CAS No.: 847555-98-0.
- Key Features : Dual phenyl groups at the 1-position increase steric bulk, enhancing selectivity for GABA receptor subtypes but reducing solubility .
Functionalized Analogues
6,7-Dihydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione Derivatives
- Example : (R)-3-(1,3-Benzodioxol-5-yl)-1-(1H-indol-3-yl)-7-methyl-6,7-dihydro[1,3]oxazolo[3,4-a]pyrazine-5,8-dione.
- Applications : These diketone derivatives exhibit potent phosphodiesterase inhibition, with the 7-methyl group critical for stabilizing enzyme interactions in erectile dysfunction therapies .
Thiazolo[3,4-a]pyrazine Derivatives
- Example : Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate.
- Key Differences : Replacement of oxygen with sulfur in the heterocycle increases electron density, altering metabolic stability and bioavailability .
Comparative Data Table
Pharmacological and Industrial Relevance
- Neuropeptide S Antagonists: Methylated oxazolo-pyrazines like SHA-68 show superior receptor affinity (IC₅₀ < 100 nM) compared to non-methylated versions due to optimized hydrophobic interactions .
- Drug Design Challenges : Substituents at the 7-position (e.g., methyl, benzyl) balance metabolic stability and solubility. For instance, 7-methyl derivatives exhibit longer half-lives but require co-solvents for formulation .
Q & A
Q. What are the common synthetic routes for 7-methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one, and how do reaction conditions influence yield?
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. H NMR analysis reveals proton environments at the oxazolo-pyrazine core, such as methyl group signals (δ ~1.5–2.0 ppm for the 7-methyl substituent) and diastereotopic protons in the hexahydro ring . High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.35 for C₁₈H₁₈N₂O₂) . For stereochemical resolution, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended .
Advanced Research Questions
Q. What structural features of the oxazolo-pyrazine scaffold are critical for biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of:
-
Methyl group at position 7 : Enhances metabolic stability and binding affinity to targets like HCN4 channels .
-
Phenyl or benzodioxol substituents : Modulate lipophilicity and π-π stacking interactions in receptor binding .
Advanced SAR analysis involves synthesizing derivatives with varied substituents (e.g., 1,1-diphenyl or 3-(1,3-benzodioxol-5-yl)) and evaluating their activity in pharmacological assays (e.g., HCN4 blockade or neuropeptide S receptor antagonism) .- Data Table :
| Substituent | Biological Target | Key Finding | Reference |
|---|---|---|---|
| 7-Methyl | HCN4 channels | IC₅₀ = 0.3 μM (T-788 derivative) | |
| 1,1-Diphenyl | Neuropeptide S receptor | SHA-68 core scaffold with Ki < 100 nM |
Q. How can discrepancies in crystallographic data for oxazolo-pyrazine derivatives be resolved?
- Methodological Answer : Contradictions in crystallographic refinement (e.g., twinning or low-resolution data) require:
- Robust software : Use SHELXE for experimental phasing and SHELXL for high-resolution refinement .
- Validation metrics : Cross-check R-factors (R₁ < 0.05), Flack parameters for chirality, and electron density maps. For example, SHELXPRO interfaces with macromolecular datasets to resolve ambiguities in hydrogen bonding networks .
Q. What analytical challenges arise in quantifying enantiomeric purity of 7-methyl derivatives?
- Methodological Answer : Chiral separation techniques include:
- Chiral HPLC : Use amylose or cellulose-based columns with hexane/isopropanol gradients.
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .
Discrepancies in enantiomeric excess (ee) may arise from racemization during synthesis (e.g., acidic conditions in ethanol). Mitigation involves optimizing reaction pH and temperature .
Q. What pharmacological models are suitable for evaluating 7-methylhexahydro-oxazolo-pyrazines?
- Methodological Answer :
- In vitro : Patch-clamp assays for HCN4 channel inhibition (IC₅₀ determination) .
- In vivo : Rodent models for neuropsychiatric disorders (e.g., anxiety or addiction) using neuropeptide S receptor antagonists .
Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life in Sprague-Dawley rats) are critical for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
